molecular formula C19H18O3 B14653215 (2-Ethylbenzofuran-3-yl)(4-hydroxy-3,5-dimethylphenyl)methanone CAS No. 52489-58-4

(2-Ethylbenzofuran-3-yl)(4-hydroxy-3,5-dimethylphenyl)methanone

Cat. No.: B14653215
CAS No.: 52489-58-4
M. Wt: 294.3 g/mol
InChI Key: QDFXYZHYSUTYPW-UHFFFAOYSA-N
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Description

(2-Ethylbenzofuran-3-yl)(4-hydroxy-3,5-dimethylphenyl)methanone is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylbenzofuran-3-yl)(4-hydroxy-3,5-dimethylphenyl)methanone typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-ethylphenol with an appropriate aldehyde under acidic conditions.

    Coupling Reaction: The benzofuran derivative is then coupled with 4-hydroxy-3,5-dimethylbenzaldehyde using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Ethylbenzofuran-3-yl)(4-hydroxy-3,5-dimethylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2-Ethylbenzofuran-3-yl)(4-hydroxy-3,5-dimethylphenyl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (2-Ethylbenzofuran-3-yl)(4-hydroxy-3,5-dimethylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (2-Butylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone
  • (2-Ethylbenzofuran-3-yl)(4-hydroxyphenyl)methanone (Benzarone)

Comparison

  • (2-Butylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone : This compound contains iodine atoms, which can significantly alter its chemical reactivity and biological activity compared to (2-Ethylbenzofuran-3-yl)(4-hydroxy-3,5-dimethylphenyl)methanone.
  • (2-Ethylbenzofuran-3-yl)(4-hydroxyphenyl)methanone (Benzarone) : Benzarone lacks the dimethyl groups present in this compound, which can affect its steric properties and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

52489-58-4

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

(2-ethyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-dimethylphenyl)methanone

InChI

InChI=1S/C19H18O3/c1-4-15-17(14-7-5-6-8-16(14)22-15)19(21)13-9-11(2)18(20)12(3)10-13/h5-10,20H,4H2,1-3H3

InChI Key

QDFXYZHYSUTYPW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)C)O)C

Origin of Product

United States

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